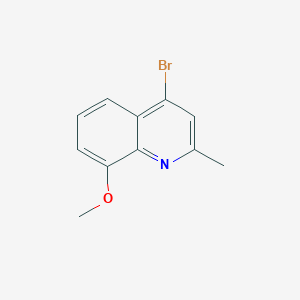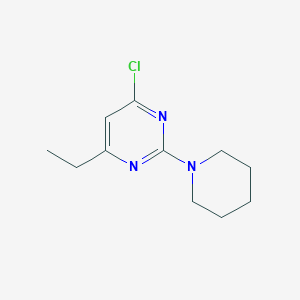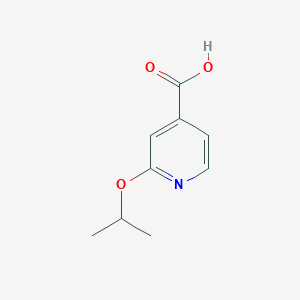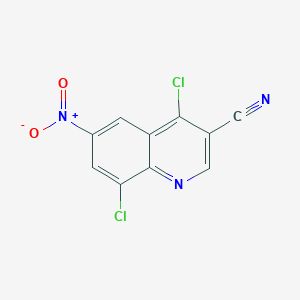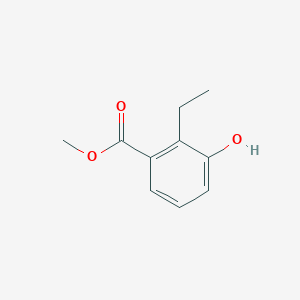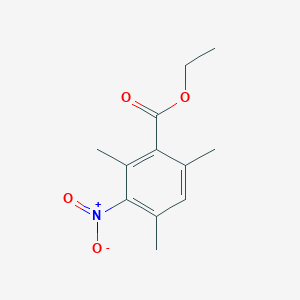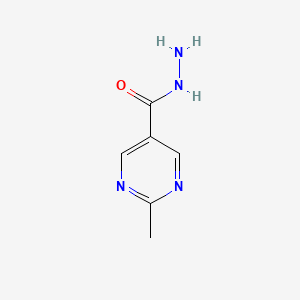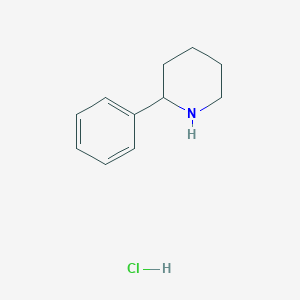![molecular formula C12H26N2 B1369619 N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine CAS No. 901585-73-7](/img/structure/B1369619.png)
N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine
Vue d'ensemble
Description
“N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine” is a chemical compound with the molecular formula C12H26N2 . It is related to 1-Butylpyrrolidin-2-one, which is known for its excellent solvency power, water miscibility, high boiling point, and high chemical and thermal stability .
Molecular Structure Analysis
The molecular structure of “N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine” can be represented by the SMILES notation: CCCCN1CCCC1CNCCC . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique
Neuropharmacological Studies
Derivatives of Phenethylamine
A study by Nichols et al. (1986) investigated the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine and its related compounds. The research aimed to explore the psychoactive properties of these derivatives, suggesting their potential in psychotherapy as novel pharmacologic entities, termed "entactogens" (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Anticonvulsant and Antinociceptive Properties
Obniska et al. (2020) synthesized and tested a library of compounds for anticonvulsant activity, among them were 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides. The most promising compound exhibited more potent protection than valproic acid, a well-known anticonvulsant (Obniska, Góra, Rapacz, Sałat, Rybka, Abram, Jakubiec, & Kamiński, 2020).
Neuroleptic Activity of Benzamides
A study by Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines and evaluated their neuroleptic activity. One compound demonstrated significant potency and a favorable safety profile, suggesting its potential in psychosis treatment with minimal side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Cardiovascular and Renal Studies
- Angiotensin AT1 Receptor Antagonists: Pediconi et al. (2005) explored the effects of Losartan and Irbesartan, angiotensin AT1 receptor antagonists, on angiotensinogen mRNA levels in different brain areas. The study provided insights into how the central renin-angiotensin system responds to these antagonists, which are used as antihypertensive agents (Pediconi, Martarelli, Fontanazza, & Pompei, 2005).
Metabolic Pathways and Enzymatic Reactions
- Isotope Effects in Enzymatic N-demethylation: Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, revealing a primary kinetic isotope effect. This study provided insights into the enzymatic cleavage process of the C-H bond in the N-methyl group, which is a rate-limiting step in N-demethylation by rodent microsomal enzymes (Abdel-Monem, 1975).
Anticancer Studies
- Pancreatic Carcinogenesis: Pour et al. (1977) examined the carcinogenic potential of N-Nitrosobis(2-oxopropyl)amine (BOP) in Syrian hamsters. This study contributed to the development of a specific model for pancreatic carcinogenesis, providing a pathway for further research in this field (Pour, Althoff, Krüger, & Mohr, 1977).
Propriétés
IUPAC Name |
N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-5-9-14-10-6-7-12(14)11-13-8-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHRVVPJVOMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CNCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592168 | |
| Record name | N-[(1-Butylpyrrolidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine | |
CAS RN |
901585-73-7 | |
| Record name | N-[(1-Butylpyrrolidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



